2-{5-[2-(2,4-Dioxo(1,3-dihydropyrimidinyl))ethyl](1,3,4-oxadiazol-2-ylthio)}-N-(cyclohexylmethyl)acetamide
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Overview
Description
2-{5-2-(2,4-Dioxo(1,3-dihydropyrimidinyl))ethyl}-N-(cyclohexylmethyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines elements of pyrimidine, oxadiazole, and acetamide, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-{5-2-(2,4-Dioxo(1,3-dihydropyrimidinyl))ethyl}-N-(cyclohexylmethyl)acetamide typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-{5-2-(2,4-Dioxo(1,3-dihydropyrimidinyl))ethyl}-N-(cyclohexylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{5-2-(2,4-Dioxo(1,3-dihydropyrimidinyl))ethyl}-N-(cyclohexylmethyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:
- N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide.
- 1-Hexadecanesulfonamide, N-[3-[2-[4-[(4-aminophenyl)methyl]-3-methyl-2,5-dioxo-1-imidazolidinyl]acetyl]phenyl] .
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different properties and applications.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c23-13-6-8-22(16(25)19-13)9-7-15-20-21-17(26-15)27-11-14(24)18-10-12-4-2-1-3-5-12/h6,8,12H,1-5,7,9-11H2,(H,18,24)(H,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIGDIOVURSXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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